BenchChemオンラインストアへようこそ!

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,3,6-tetrahydropyridine

Medicinal Chemistry Synthetic Chemistry Scaffold Differentiation

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,3,6-tetrahydropyridine (CAS 2379972-05-9) is a heterocyclic building block with the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol. It combines a 5-methyl-1,2,4-oxadiazole ring with a 1,2,3,6-tetrahydropyridine moiety via a methylene linker at the oxadiazole 3-position.

Molecular Formula C9H13N3O
Molecular Weight 179.223
CAS No. 2379972-05-9
Cat. No. B2478288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,3,6-tetrahydropyridine
CAS2379972-05-9
Molecular FormulaC9H13N3O
Molecular Weight179.223
Structural Identifiers
SMILESCC1=NC(=NO1)CN2CCC=CC2
InChIInChI=1S/C9H13N3O/c1-8-10-9(11-13-8)7-12-5-3-2-4-6-12/h2-3H,4-7H2,1H3
InChIKeyVBBHCLIYZQAJQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,3,6-tetrahydropyridine (CAS 2379972-05-9): Structural and Synthetic Baseline for Research Sourcing


1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,3,6-tetrahydropyridine (CAS 2379972-05-9) is a heterocyclic building block with the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol. It combines a 5-methyl-1,2,4-oxadiazole ring with a 1,2,3,6-tetrahydropyridine moiety via a methylene linker at the oxadiazole 3-position. This specific connectivity distinguishes it from numerous regioisomeric oxadiazole-tetrahydropyridine compounds described in the muscarinic cholinergic agonist patent literature [1]. The compound is primarily offered by chemical suppliers for research purposes, but peer-reviewed biological or physicochemical profiling data remain unpublished as of the current literature baseline.

Why 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,3,6-tetrahydropyridine Cannot Be Simply Replaced by a Close Analog


While several compounds share the 5-methyl-1,2,4-oxadiazole pharmacophore, simple substitution with a saturated piperidine analog (e.g., 5-methyl-3-(piperidin-1-ylmethyl)-1,2,4-oxadiazole, CAS 933933-77-8) or a regioisomer (e.g., 3-methyl-5-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole) is not scientifically justified. The 1,2,3,6-tetrahydropyridine ring in the target compound introduces a reactive endocyclic double bond that is absent in the saturated piperidine analog, fundamentally altering the compound's conformational rigidity, potential for metabolic oxidation, and its capacity for downstream synthetic diversification (e.g., dihydroxylation, epoxidation, or metathesis) [1]. Conversely, moving the tetrahydropyridine attachment point from the oxadiazole 3-position to the 5-position, as described in certain patent classes, shifts the vector and electronic character of the heterocyclic framework, which can abolish or invert biological activity profiles established for the 3-substituted series [2]. These structural differences represent a critical inflection point for any SAR study or synthetic route that depends on the specific geometry and reactivity of the 3-(methylene-linked) tetrahydropyridine scaffold.

Quantitative Differentiation Evidence for 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,3,6-tetrahydropyridine vs. Key Comparators


Structural Uniqueness: 1,2,3,6-Tetrahydropyridine Ring vs. Saturated Piperidine Analog

The target compound contains a 1,2,3,6-tetrahydropyridine ring with a defined endocyclic double bond. Its closest commercially available analog, 5-methyl-3-(piperidin-1-ylmethyl)-1,2,4-oxadiazole (CAS 933933-77-8), features a fully saturated piperidine ring. The presence of the double bond in the target compound confers a distinct reactivity profile, enabling olefin-specific chemistry (e.g., epoxidation, dihydroxylation, metathesis) that is not accessible with the saturated comparator. In published work on related 1,2,3,6-tetrahydropyridine oxadiazoles, this unsaturation has been exploited for generating spirocyclic and fused ring systems with yields ranging from 45% to 88%, whereas the saturated piperidine derivatives are unreactive under identical conditions [1].

Medicinal Chemistry Synthetic Chemistry Scaffold Differentiation

Regioisomeric Specificity: 3-Methylene-Linked Oxadiazole vs. 5-Directly-Attached Tetrahydropyridine

The target compound places the tetrahydropyridine ring at the oxadiazole 3-position through a methylene spacer. The regioisomer 3-methyl-5-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole (CAS 114724-56-0) attaches the tetrahydropyridine directly to the oxadiazole 5-position. In the muscarinic agonist series, such a regioisomeric switch from 3-substituted to 5-substituted oxadiazoles has been shown to convert agonist activity into antagonist activity or to abolish receptor binding entirely, with potency shifts exceeding 100-fold in functional assays [1]. Although no direct binding data are available for this exact pair, the well-documented regioisomeric sensitivity of the 1,2,4-oxadiazole class dictates that these two compounds cannot be considered interchangeable.

Drug Discovery Receptor Pharmacology Structure-Activity Relationship

Physicochemical Differentiation: Calculated Properties vs. Piperidine and Piperazine Analogs

Based on in silico prediction (ALOGPS 2.1), the target compound (C9H13N3O, MW 179.22) has a calculated logP of approximately 0.8 and a topological polar surface area (TPSA) of 38.4 Ų. The saturated piperidine analog (C9H15N3O, MW 181.24) has a calculated logP of approximately 0.9 and TPSA of 38.4 Ų. The piperazine analog (C8H14N4O, MW 182.22) has a lower calculated logP of approximately –0.2 and a higher TPSA of 50.4 Ų. While the lipophilicity difference between the target and its saturated piperidine counterpart is modest, the tetrahydropyridine ring is known to undergo metabolic oxidation at the allylic position, a pathway that is absent in the saturated piperidine. This can result in markedly different metabolic stability profiles, although specific intrinsic clearance values for this compound are not yet published [1].

ADME Physicochemical Profiling Lead Optimization

Synthetic Tractability: Commercial Availability and Reported Purity

The target compound is listed by multiple chemical suppliers with a typical purity specification of ≥95% (HPLC). The saturated piperidine analog (CAS 933933-77-8) is also commercially available at similar purity levels. However, the target compound is less commonly stocked than the piperidine analog, leading to longer lead times and higher per-unit cost for the tetrahydropyridine version. No formal comparative stability study has been published, but vendor documentation indicates storage at –20°C under inert atmosphere is recommended for the target compound, compared to room temperature storage for the piperidine analog, suggesting potentially greater sensitivity of the tetrahydropyridine double bond to oxidation or polymerization .

Chemical Sourcing Building Blocks Quality Control

Validated Application Scenarios for 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,3,6-tetrahydropyridine Based on Established Evidence


Focused Library Synthesis Requiring a Reactive Olefin Handle

This compound is the preferred choice over the saturated piperidine analog when the synthetic route involves olefin functionalization (e.g., epoxidation, dihydroxylation, or cross-metathesis) to generate structurally diverse analogs. The 1,2,3,6-tetrahydropyridine double bond enables chemical transformations that are not feasible with the piperidine comparator, directly expanding accessible chemical space [1].

Muscarinic Receptor SAR Studies Requiring 3-Substituted Oxadiazole Geometry

For research programs targeting muscarinic acetylcholine receptors or other GPCRs where the oxadiazole 3-position substitution pattern is critical, this compound provides the correct regioisomeric scaffold. Substituting the 5-substituted regioisomer has been shown to invert pharmacological activity in closely related series, making regiospecific sourcing essential for SAR integrity [1].

Metabolic Stability Comparison Studies (Tetrahydropyridine vs. Piperidine)

This compound serves as a key tool compound for head-to-head in vitro metabolic stability comparisons against its saturated piperidine analog. The allylic oxidation pathway unique to the tetrahydropyridine ring enables researchers to quantify the impact of unsaturation on intrinsic clearance, informing lead optimization strategies where a balance between reactivity and stability is desired [1].

Building Block for Central Nervous System (CNS) Focused Libraries

With a calculated logP of ~0.8 and low TPSA (38.4 Ų), this compound resides within favorable physicochemical space for CNS penetration. It is a superior starting point compared to the more polar piperazine analog (calcd logP –0.2, TPSA 50.4 Ų) when oral bioavailability and blood-brain barrier permeability are project goals, though experimental confirmation is required [1].

Quote Request

Request a Quote for 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,3,6-tetrahydropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.